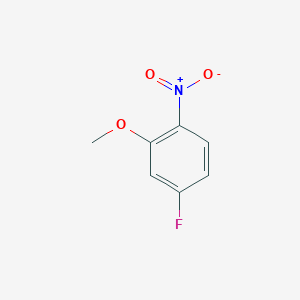

5-Fluoro-2-nitroanisole

Description

5-Fluoro-2-nitroanisole (CAS 448-19-1, molecular formula C₇H₆FNO₃) is a fluorinated nitroaromatic compound characterized by a methoxy (-OCH₃) group at the ortho position relative to a nitro (-NO₂) group and a fluorine (-F) substituent at the para position . It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical manufacturing, with production scales reaching metric tons . Its molecular weight is 171.12 g/mol, and commercial grades typically exceed 98% purity . The compound’s structure imparts unique electronic and steric properties, making it valuable for constructing complex molecules like the anticancer drug Osimertinib .

Propriétés

IUPAC Name |

4-fluoro-2-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKUSVNHZXUEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381350 | |

| Record name | 5-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448-19-1 | |

| Record name | 5-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methoxy-1-nitro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Parameters

The synthesis is typically conducted in a toluene solvent system with potassium tert-butoxide (PTB) as a base. The procedure follows these steps:

-

Cooling Phase : The reaction mass is cooled to 0°C to minimize side reactions.

-

Methanol Addition : Methanol is introduced slowly to prevent exothermic runaway.

-

Base Incorporation : PTB is added incrementally to maintain temperature control and ensure complete deprotonation of methanol.

-

Stirring and Temperature Ramping : After initial mixing at 0°C for 15–30 minutes, the temperature is raised to 20°C, and the mixture is stirred for 4 hours to complete the substitution.

Table 1: Optimized Reaction Parameters for NAS Synthesis

Workup and Purification

Post-reaction workup involves:

-

Aqueous Decomposition : The mixture is quenched in water to neutralize excess base.

-

Solvent Extraction : Toluene is used to extract the product, followed by washing with brine to remove residual impurities.

-

Crystallization : Petroleum ether is added to the concentrated organic layer, inducing crystallization at <10°C. The product is isolated via filtration and dried at 50–60°C.

Industrial-Scale Production and Process Intensification

Industrial protocols mirror laboratory methods but emphasize cost efficiency and safety. Key adaptations include:

Solvent Recycling

Toluene is recovered via vacuum distillation and reused in subsequent batches, reducing material costs by ~20%.

Temperature Control Systems

Jacketed reactors with automated cooling ensure precise temperature management during exothermic steps, minimizing thermal degradation.

Quality Control Metrics

-

Purity Analysis : HPLC confirms >99% purity, with residual solvents below ICH limits.

-

Yield Optimization : Real-time monitoring of reaction progression reduces batch-to-batch variability.

Mechanistic Insights and Side Reaction Mitigation

The NAS mechanism proceeds via a Meisenheimer complex intermediate, where the nitro group stabilizes the negative charge during methoxy substitution. Competing side reactions include:

-

Para-Substitution : Minimized by steric hindrance from the ortho-fluorine atom.

-

Nitro Group Reduction : Prevented by excluding reducing agents and maintaining an oxidative environment.

Comparative Analysis of Alternative Routes

While NAS dominates industrial production, alternative methods have been explored:

Nitration of Fluoroanisole Derivatives

Nitrating 2-fluoroanisole with mixed acids (H₂SO₄/HNO₃) theoretically yields this compound. However, regioselectivity issues result in <50% yield due to competing meta-nitration.

Diazotization and Methoxylation

Diazotization of 2-fluoro-5-nitroaniline followed by methoxylation is conceptually viable but impractical due to hazardous diazonium intermediates and low scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2-nitroanisole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Oxidation: Potassium permanganate in acidic medium.

Major Products Formed

Reduction: 5-Fluoro-2-aminoanisole.

Substitution: 5-Methoxy-2-nitroanisole.

Oxidation: 5-Fluoro-2-nitrobenzaldehyde.

Applications De Recherche Scientifique

5-Fluoro-2-nitroanisole has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of new drugs, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-nitroanisole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers

4-Fluoro-2-nitroanisole (CAS 445-83-0)

- Structure : Differs in the position of the fluorine atom (para to methoxy vs. meta in 5-Fluoro-2-nitroanisole).

- Impact : The altered substituent arrangement modifies electronic effects. The nitro group at the ortho position deactivates the ring more strongly, reducing electrophilic substitution reactivity compared to this compound .

5-Fluoro-3-nitroanisole

- Structure : Nitro group at meta position relative to methoxy.

- Impact : Increased steric hindrance near the nitro group may hinder reactions requiring planar transition states, unlike the ortho-nitro configuration in this compound.

Functional Group Variants

5-Fluoro-2-nitroaniline (CAS 2369-11-1)

- Structure: Replaces methoxy (-OCH₃) with an amino (-NH₂) group.

- Impact: The amino group is strongly activating, making the compound more reactive toward electrophiles. However, this also increases susceptibility to oxidation, limiting stability in synthetic pathways compared to the methoxy-containing this compound .

Methyl 5-fluoro-2-nitrobenzoate (CAS 393-85-1)

Halogen-Substituted Analogues

5-Bromo-2-fluoroanisole (CAS 103291-07-2)

- Structure : Bromine replaces the nitro group.

- Impact : Bromine’s larger atomic radius and lower electronegativity compared to nitro reduce ring deactivation. This increases reactivity in coupling reactions but decreases stability under acidic conditions .

2-Fluoro-4-nitroaniline (CAS 369-35-7)

- Structure : Lacks the methoxy group, with fluorine and nitro in para and meta positions, respectively.

- Impact: The absence of methoxy reduces steric bulk, enhancing solubility in polar solvents. However, the amino group’s instability limits utility in multi-step syntheses .

Physicochemical and Reactivity Comparison

Research Findings and Trends

- A 2023 study comparing fluoro-nitroaniline isomers demonstrated that substituent positioning significantly affects spectroscopic properties and molecular docking efficiency. For instance, this compound’s ortho-nitro group creates a stronger electron-deficient ring, optimizing interactions with enzyme active sites in drug design .

- Industrial scalability remains a key advantage of this compound over niche analogues like 5-Fluoro-2-nitrobenzonitrile, which are produced in smaller quantities due to specialized applications .

Activité Biologique

5-Fluoro-2-nitroanisole (C₇H₆FNO₃) is a nitroaromatic compound that possesses significant biological activity, making it a subject of interest in various fields, including medicinal chemistry, environmental science, and toxicology. This article explores its chemical properties, biological effects, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group. The presence of these functional groups influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 173.13 g/mol |

| Melting Point | 49-51 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The methoxy group may also participate in hydrogen bonding, further influencing the compound's activity.

Biological Effects

Research indicates that this compound exhibits several biological effects:

Case Studies and Research Findings

-

Toxicological Assessment :

A study utilizing QSAR analysis investigated the toxicity of nitroaromatic compounds, including this compound. The research highlighted the influence of substituent groups on toxicity mechanisms and established predictive models for assessing environmental risks associated with these compounds . -

Biochemical Applications :

Research has demonstrated the use of this compound in enzyme studies. Its ability to act as a substrate or inhibitor allows for insights into enzymatic mechanisms and potential therapeutic applications. -

Synthesis and Derivatives :

The synthesis of this compound through nitration processes has been documented, leading to various derivatives such as 5-Fluoro-2-aminoanisole. These derivatives may exhibit altered biological activities and are subjects for further pharmacological exploration.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Fluoro-2-nitroanisole, and how do reaction conditions influence yield?

- Synthesis typically involves nitration and fluorination of substituted anisole derivatives. For fluorination, Deoxo-Fluor reagents are effective due to their stability and selectivity under mild conditions (e.g., 0–25°C) . Nitration can be optimized using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (e.g., 0–5°C) to minimize byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Key techniques include:

- Melting point analysis : Reported range 49–51°C; deviations >2°C indicate impurities .

- NMR spectroscopy : ¹⁹F NMR (δ ~ -110 ppm for fluorine adjacent to nitro group) and ¹H NMR (methoxy group at δ ~3.9 ppm) .

- HPLC : Use C18 columns with UV detection at 254 nm; retention time consistency confirms purity .

Q. What storage conditions are optimal for this compound to prevent degradation?

- Store at -20°C in airtight, amber vials under inert gas (N₂/Ar). The compound is sensitive to light and moisture; degradation products (e.g., nitroso derivatives) form within weeks if improperly stored .

Advanced Research Questions

Q. How do electronic effects of the nitro and methoxy groups influence the reactivity of this compound in electrophilic substitution reactions?

- The nitro group (-NO₂) is a strong meta-directing deactivator, while the methoxy (-OCH₃) is an ortho/para-directing activator. Computational studies (DFT) show competing electronic effects alter regioselectivity in reactions like halogenation. For example, bromination favors the 4-position (meta to nitro, para to methoxy) . Experimental validation via kinetic studies (e.g., monitoring reaction rates at varying temperatures) is advised .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Discrepancies in NMR or IR spectra may arise from solvent effects or tautomerism. For example:

- Compare data across solvents (CDCl₃ vs. DMSO-d6) to identify solvent-dependent shifts .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out isobaric impurities .

- Cross-validate with computational simulations (e.g., Gaussian) for predicted vibrational frequencies .

Q. How can researchers optimize catalytic systems for selective reduction of the nitro group in this compound without affecting the methoxy or fluorine substituents?

- Test hydrogenation catalysts (e.g., Pd/C, Raney Ni) under controlled H₂ pressure (1–3 atm). Additives like NH₄HCO₃ can suppress dehalogenation. For chemoselective reduction:

- Pd/C in ethanol : Reduces nitro to amine at 25°C, preserving methoxy and fluorine groups (yield >85%) .

- Zn/HCl : Risk of dehalogenation; avoid for fluorine retention .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in melting point or reactivity of this compound?

- Variability often stems from trace solvents or isomeric impurities. Mitigation steps:

- DSC analysis : Quantify polymorphic forms impacting melting points .

- GC-MS : Detect low-abundance impurities (<0.1%) from incomplete purification .

- Standardize synthesis protocols (e.g., strict temperature control during nitration) .

Q. What frameworks ensure ethical and reproducible reporting of conflicting data in studies involving this compound?

- Adhere to the FINER framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.